molecular formula C13H7BrClNO4 B3551796 4-bromo-2-chlorophenyl 3-nitrobenzoate

4-bromo-2-chlorophenyl 3-nitrobenzoate

Cat. No.: B3551796
M. Wt: 356.55 g/mol
InChI Key: OIROXTRPXQKXTO-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorophenyl 3-nitrobenzoate is an organic compound with the molecular formula C13H7BrClNO4. It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chlorophenyl 3-nitrobenzoate typically involves the esterification of 4-bromo-2-chlorophenol with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chlorophenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, or lithium aluminum hydride (LiAlH4).

    Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: 4-bromo-2-chlorophenyl 3-aminobenzoate.

    Ester Hydrolysis: 4-bromo-2-chlorophenol and 3-nitrobenzoic acid.

Scientific Research Applications

4-Bromo-2-chlorophenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving nucleophilic aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-chlorophenyl 3-nitrobenzoate depends on the specific application and the target molecule

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorophenyl 4-nitrobenzoate
  • 4-Bromo-2-chlorophenyl 2-nitrobenzoate
  • 4-Bromo-2-chlorophenyl 3-methylbenzoate

Uniqueness

4-Bromo-2-chlorophenyl 3-nitrobenzoate is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the phenyl ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(4-bromo-2-chlorophenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNO4/c14-9-4-5-12(11(15)7-9)20-13(17)8-2-1-3-10(6-8)16(18)19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIROXTRPXQKXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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